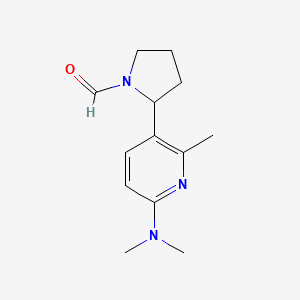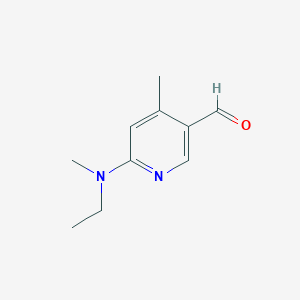
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes. This compound features a nicotinaldehyde core with an ethyl(methyl)amino group at the 6-position and a methyl group at the 4-position. Nicotinaldehydes are known for their diverse applications in organic synthesis and medicinal chemistry due to their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinaldehyde as the starting material.
Amination: The 6-position of the nicotinaldehyde is aminated using ethyl(methyl)amine under controlled conditions. This step often requires a catalyst to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems helps in maintaining consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: 6-(Ethyl(methyl)amino)-4-methylnicotinic acid.
Reduction: 6-(Ethyl(methyl)amino)-4-methylnicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methylamino)-4-methylnicotinaldehyde
- 6-(Ethylamino)-4-methylnicotinaldehyde
- 6-(Dimethylamino)-4-methylnicotinaldehyde
Uniqueness
6-(Ethyl(methyl)amino)-4-methylnicotinaldehyde is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Propiedades
Fórmula molecular |
C10H14N2O |
|---|---|
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
6-[ethyl(methyl)amino]-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-4-12(3)10-5-8(2)9(7-13)6-11-10/h5-7H,4H2,1-3H3 |
Clave InChI |
ULUIDEHLAUIFHY-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC=C(C(=C1)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


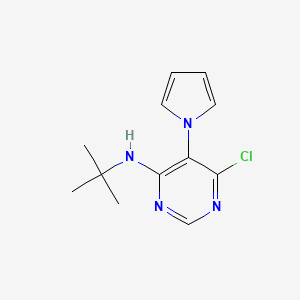

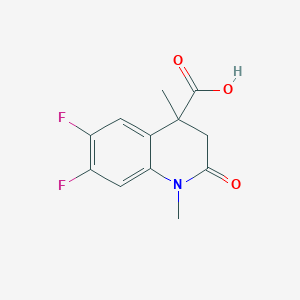


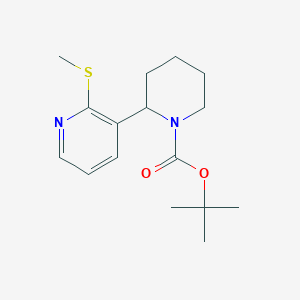

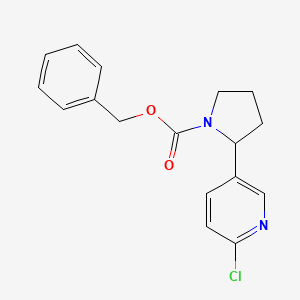


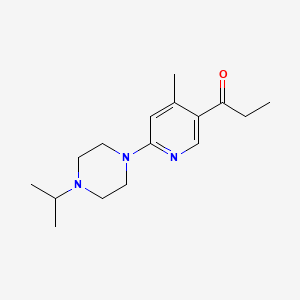
![7-((Benzyloxy)carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11802758.png)

